molecular formula C16H16N4O2S B10909209 3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B10909209
M. Wt: 328.4 g/mol
InChI Key: WBAYGESLLSGTEH-VCHYOVAHSA-N
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Description

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the ethylsulfanyl group and the phenoxymethyl-furyl moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in large quantities.

Chemical Reactions Analysis

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The ethylsulfanyl group and the phenoxymethyl-furyl moiety contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE can be compared with other triazole derivatives, such as:

    N-[5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-butanesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.

    3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)-2-furyl]methylidene}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties. The uniqueness of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)-1-[5-(phenoxymethyl)furan-2-yl]methanimine

InChI

InChI=1S/C16H16N4O2S/c1-2-23-16-19-17-12-20(16)18-10-14-8-9-15(22-14)11-21-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3/b18-10+

InChI Key

WBAYGESLLSGTEH-VCHYOVAHSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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